Dirucotide

Übersicht

Beschreibung

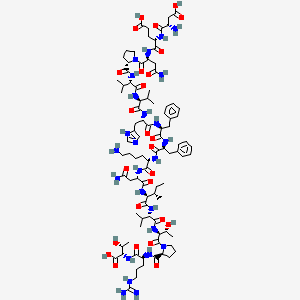

Dirucotide is a synthetic peptide consisting of 17 amino acids. It was developed for the treatment of multiple sclerosis, a chronic autoimmune disease affecting the central nervous system . The sequence of these 17 amino acids is identical to a portion of human myelin basic protein, which is a key component of the myelin sheath that insulates nerve fibers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dirucotide is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing chain. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using techniques such as ion exchange chromatography and high-performance liquid chromatography . These methods ensure high purity and yield of the final product, which is crucial for its therapeutic application .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dirucotid unterliegt hauptsächlich Hydrolysereaktionen, bei denen die Peptidbindungen durch Wassermoleküle gespalten werden. Diese Reaktion wird in biologischen Systemen durch proteolytische Enzyme katalysiert .

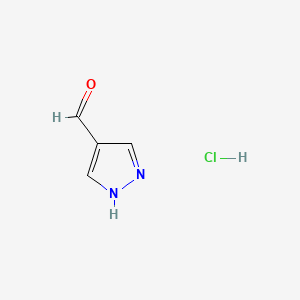

Häufige Reagenzien und Bedingungen: Im Labor kann Dirucotid unter sauren oder basischen Bedingungen hydrolysiert werden. Beispielsweise kann Salzsäure oder Natriumhydroxid verwendet werden, um das Peptid in seine konstituierenden Aminosäuren zu zerlegen .

Hauptprodukte: Die Hauptprodukte der Dirucotid-Hydrolyse sind die einzelnen Aminosäuren, aus denen die Peptidsequenz besteht. Dazu gehören Asparaginsäure, Glutaminsäure, Asparagin, Prolin, Valin, Histidin, Phenylalanin, Lysin, Isoleucin und Threonin .

Wissenschaftliche Forschungsanwendungen

Dirucotid wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei Multipler Sklerose untersucht. Es hat sich gezeigt, dass es das Fortschreiten der Krankheit bei Patienten mit bestimmten genetischen Markern (HLA-DR2 oder HLA-DR4) verzögern kann .

Chemie: In der Chemie dient Dirucotid als Modellpeptid für die Untersuchung von Peptidsynthese- und -reinigungsverfahren .

Biologie: In der biologischen Forschung wird Dirucotid verwendet, um die Mechanismen von Autoimmunerkrankungen und die Rolle von Myelin-Basischem Protein bei der Immunantwort zu untersuchen .

Medizin: In der Medizin wird Dirucotid in klinischen Studien auf seine Wirksamkeit bei der Behandlung von Multipler Sklerose untersucht. Es hat sich gezeigt, dass es das Auftreten und die Schwere von Schüben bei Patienten mit der Krankheit reduzieren kann .

Industrie: In der pharmazeutischen Industrie wird Dirucotid als Therapeutikum für Multiple Sklerose entwickelt. Seine Produktion beinhaltet fortschrittliche Peptidsynthese- und -reinigungsverfahren .

5. Wirkmechanismus

Dirucotid entfaltet seine Wirkung, indem es eine immunologische Toleranz gegenüber Myelin-Basischem Protein induziert. Dies wird erreicht, indem hohe Dosen des Peptids intravenös verabreicht werden, was die Immunantwort gegen Myelin-Basisches Protein unterdrückt . Das Peptid bindet an MHC-Moleküle auf antigenpräsentierenden Zellen und verhindert so die Aktivierung autoreaktiver T-Zellen, die Myelin angreifen .

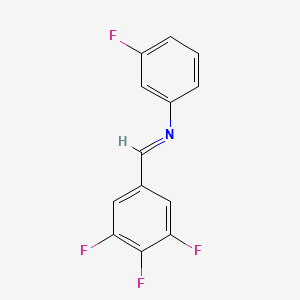

Ähnliche Verbindungen:

- Glatirameracetat: Ein weiteres synthetisches Peptid, das zur Behandlung von Multipler Sklerose eingesetzt wird. Es besteht aus einem Gemisch aus zufälligen Polymeren aus vier Aminosäuren (Glutaminsäure, Lysin, Alanin und Tyrosin) .

- Interferon beta: Ein Protein, das verwendet wird, um die Immunantwort bei Patienten mit Multipler Sklerose zu modulieren .

Einzigartigkeit: Dirucotid ist einzigartig in seiner spezifischen Sequenz von 17 Aminosäuren, die einen Teil des menschlichen Myelin-Basischen Proteins nachahmen. Dieser gezielte Ansatz ermöglicht die Induktion einer immunologischen Toleranz bei Patienten mit bestimmten genetischen Markern und macht es zu einem vielversprechenden Therapeutikum für Multiple Sklerose .

Wirkmechanismus

Dirucotide exerts its effects by inducing immunological tolerance to myelin basic protein. This is achieved by administering high doses of the peptide intravenously, which suppresses the immune response against myelin basic protein . The peptide binds to major histocompatibility complex molecules on antigen-presenting cells, preventing the activation of autoreactive T cells that target myelin .

Vergleich Mit ähnlichen Verbindungen

- Glatiramer acetate: Another synthetic peptide used for the treatment of multiple sclerosis. It consists of a mixture of random polymers of four amino acids (glutamic acid, lysine, alanine, and tyrosine) .

- Interferon beta: A protein used to modulate the immune response in multiple sclerosis patients .

Uniqueness: Dirucotide is unique in its specific sequence of 17 amino acids that mimic a portion of human myelin basic protein. This targeted approach allows for the induction of immunological tolerance in patients with specific genetic markers, making it a promising therapeutic agent for multiple sclerosis .

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H141N25O26/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTCWZRPYFBGLQ-WMCRPSJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

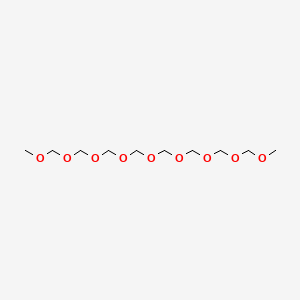

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H141N25O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336603 | |

| Record name | Dirucotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2013.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The apparent mechanism of action of MBP8298 is the induction or restoration of immunological tolerance with respect to ongoing immune attack at this molecular site. High doses of antigen delivered periodically by the intravenous route are expected to suppress immune responses to the administered substance. The potential benefit of MBP8298 for any individual patient is therefore expected to be related to the extent to which his or her disease process is dominated by autoimmune attack at the site represented by this synthetic peptide. | |

| Record name | Dirucotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

152074-97-0 | |

| Record name | Dirucotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152074970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dirucotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dirucotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599012.png)

![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599015.png)

![Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599026.png)